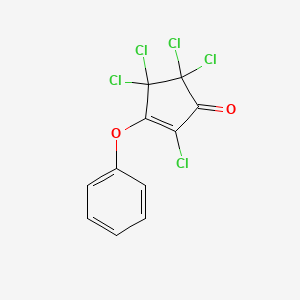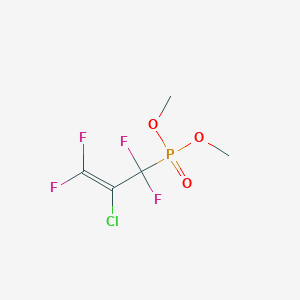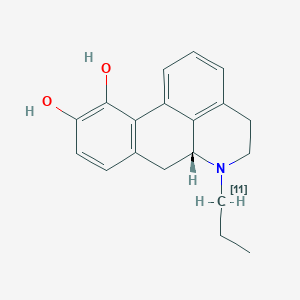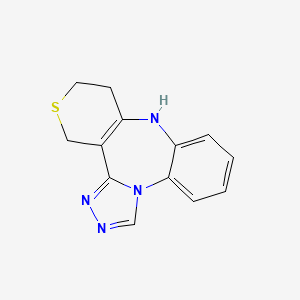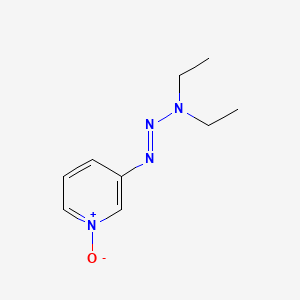
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide: is a chemical compound with the molecular formula C9H14N4O. It is also known by its systematic name, 1-(3-Pyridyl-N-oxide)-3,3-diethyltriazene . This compound is characterized by the presence of a pyridine ring substituted with a triazenyl group and an N-oxide functional group. It has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide typically involves the reaction of pyridine N-oxide with a suitable diazonium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of a catalyst to facilitate the formation of the triazenyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines .
科学的研究の応用
Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
作用機序
The mechanism of action of Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The N-oxide group may also participate in redox reactions, influencing cellular pathways .
類似化合物との比較
- Pyridine, 3-(3,3-dimethyl-1-triazenyl)-, 1-oxide
- Pyridine, 4-(3,3-diethyl-1-triazenyl)-, 1-oxide
- Pyridine, 2-(3,3-diethyl-1-triazenyl)-, 1-oxide
Comparison: Pyridine, 3-(3,3-diethyl-1-triazenyl)-, 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of both triazenyl and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
50355-79-8 |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC名 |
N-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4O/c1-3-12(4-2)11-10-9-6-5-7-13(14)8-9/h5-8H,3-4H2,1-2H3 |
InChIキー |
UCVSLVBFOZCKQJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)N=NC1=C[N+](=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


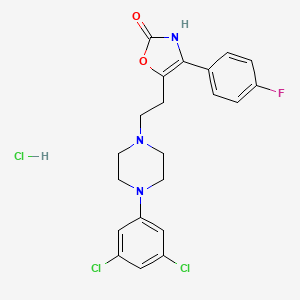
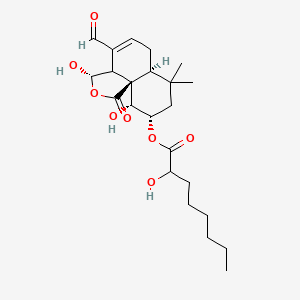
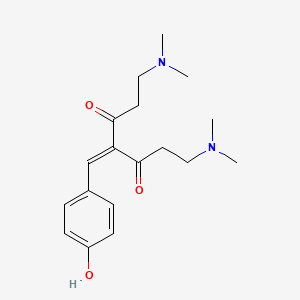
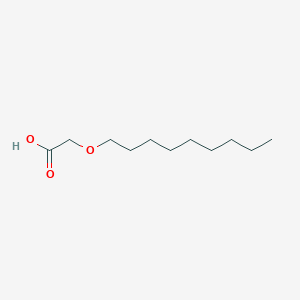
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)
